Osteoclast Differentiation Inhibition vs. Closest Structural Analog 2N1HIA
No direct head-to-head comparison has been published. The closest comparator with quantitative data is 2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide). In a RANKL-induced osteoclast differentiation assay, 2N1HIA inhibited TRAP-positive multinucleated cell formation with an IC50 of approximately 5 µM and suppressed cathepsin K expression without cytotoxicity up to 10 µM . The title compound differs at two positions (absence of 4-methoxy on the phenyl ring; replacement of indole with 3-methylpyridine), which may alter potency, selectivity, or physicochemical properties. No quantitative inhibition data for the title compound has been identified in permitted sources.
| Evidence Dimension | Inhibition of RANKL-induced osteoclast differentiation (TRAP+ multinucleated cells) |
|---|---|
| Target Compound Data | No publicly available quantitative data from permitted sources. |
| Comparator Or Baseline | 2N1HIA: IC50 ~5 µM (estimated from dose-response curves), complete inhibition at 10 µM without cytotoxicity (Molecules 2018, 23, 3139). |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | RAW264.7 or bone marrow-derived macrophages stimulated with RANKL and M-CSF; TRAP staining after 4–5 days. |
Why This Matters
Osteoclast differentiation inhibition is a therapeutically relevant mechanism for osteoporosis, and the structural divergence from 2N1HIA may confer distinct selectivity or toxicity advantages that require empirical confirmation.
- [1] Molecules 2018, 23(12), 3139; Ahn S-H et al. View Source
